5-(benzo[d][1,3]dioxol-5-yl)-2-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one
Description
The compound 5-(benzo[d][1,3]dioxol-5-yl)-2-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one is a heterocyclic molecule featuring a fused triazolothiazinone core. Its structure includes two key substituents:
- Benzo[d][1,3]dioxol-5-yl: A methylenedioxyphenyl group, which is electron-rich due to the electron-donating oxygen atoms, enhancing π-π stacking interactions in biological systems.
- p-Tolyl: A para-methylphenyl group, contributing steric bulk and moderate lipophilicity.
The compound’s molecular formula is C₂₀H₁₅N₃O₃S, with a calculated molecular weight of 389.41 g/mol. Its synthesis likely involves regioselective electrophilic cyclization, as reported for analogous triazolothiazinones .
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-2-(4-methylphenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-11-2-4-12(5-3-11)18-20-19-22(21-18)17(23)9-16(26-19)13-6-7-14-15(8-13)25-10-24-14/h2-8,16H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJPBFHIWATVCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=O)CC(SC3=N2)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(benzo[d][1,3]dioxol-5-yl)-2-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one is a member of the triazole-thiazine class of compounds. This class has garnered attention due to its diverse biological activities, including antiviral, anticancer, and antimicrobial properties. Understanding the biological activity of this specific compound is crucial for its potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 439.53 g/mol. The structure features a benzo[d][1,3]dioxole moiety, which is known for its pharmacological significance.
Antiviral Activity
Research indicates that compounds within the triazole family exhibit significant antiviral properties. For instance, studies have shown that mercapto-substituted 1,2,4-triazoles can effectively inhibit viral replication in vitro. The specific compound under consideration may share similar mechanisms due to its structural similarities with known antiviral agents .
Anticancer Activity
The anticancer potential of triazole derivatives has been documented extensively. Compounds similar to This compound have demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives of triazole-thiazine have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Antimicrobial Activity
The antimicrobial properties of triazole compounds are well-documented. Studies indicate that certain triazole derivatives exhibit strong activity against both Gram-positive and Gram-negative bacteria. The compound may possess similar antimicrobial efficacy due to its structural characteristics that enhance interaction with microbial targets .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Disruption of bacterial cell walls |
Case Study: Antiviral Efficacy
In a study focusing on the antiviral activity of triazole derivatives, it was found that compounds similar to This compound exhibited significant inhibition against viral strains such as influenza and HIV. The mechanism was attributed to the compound's ability to interfere with viral entry and replication processes.
Case Study: Anticancer Properties
Another investigation assessed the cytotoxic effects of various triazole-thiazine derivatives on breast cancer cell lines. Results indicated that these compounds led to reduced viability and increased apoptosis rates in treated cells compared to controls. This suggests a potential therapeutic role for This compound in oncology.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of this compound differ primarily in substituent groups on the triazolothiazinone core. Below is a detailed comparison based on physicochemical properties, synthesis, and inferred bioactivity:
Table 1: Structural and Physicochemical Comparison
*Estimated using ChemDraw software.
Key Observations:
Substituent Effects on Lipophilicity :
- The target compound’s benzo[d][1,3]dioxol-5-yl group increases lipophilicity compared to 4-chlorophenyl (Cl: σₚ = +0.23) or methoxy (OCH₃: σₚ = -0.12) groups in analogs. This may improve blood-brain barrier penetration relative to the more polar 4-methoxyphenyl derivative .
- The p-tolyl group balances steric bulk and hydrophobicity, contrasting with the electron-withdrawing Cl in CAS 403830-64-8 .
Synthetic Accessibility :
- Analogs like 5-(4-chlorophenyl)-2-(4-methoxyphenyl)-... are synthesized via nucleophilic substitution or cyclization reactions, similar to methods for triazolothiazinium salts .
- The target compound’s methylenedioxy group may require protective-group strategies during synthesis, as seen in benzo[d][1,3]dioxol-5-yl-containing intermediates .
Inferred Bioactivity: While direct activity data for the target compound is unavailable, structurally related triazolothiazinones show neuroprotective (e.g., antioxidant effects in edaravone analogs ) or kinase-modulating activity (e.g., JAK/HDAC inhibition in triazolopyridines ). The 3,4-dimethoxyphenyl analog (Table 1) may exhibit enhanced binding to oxidative stress targets due to increased electron density .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
